molecular formula C4H10OS B020129 Methionol CAS No. 505-10-2

Methionol

Cat. No.: B020129
CAS No.: 505-10-2
M. Wt: 106.19 g/mol
InChI Key: CZUGFKJYCPYHHV-UHFFFAOYSA-N
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Description

Methionol, also known as 3-(methylthio)-1-propanol, is a methyl sulfide derived from propan-1-ol. It is a volatile sulfur-containing alcohol that significantly impacts food flavor. This compound is naturally found as a metabolite of yeast and Bacillus anthracis. It is a sulfurous aroma component present in various foods, including wine, cheese, and roasted coffee .

Mechanism of Action

Target of Action

Methionol, also known as 3-methylthio-1-propanol, is a methyl sulfide derived from propan-1-ol . It is found in nature, including as a metabolite of yeast and bacillus anthracis It is known to be involved in the metabolism of l-methionine , which plays crucial roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes .

Mode of Action

It is known to be produced via the ehrlich pathway in saccharomyces cerevisiae . Aminotransferase and decarboxylase are essential enzymes catalyzing this compound biosynthesis .

Biochemical Pathways

This compound is produced from L-methionine catabolism by Saccharomyces cerevisiae EC-1118 . The Ehrlich pathway, which involves the decarboxylation of amino acids to aldehydes, followed by reduction to alcohols or oxidation to carboxylic acids, is responsible for the production of this compound .

Pharmacokinetics

It is known that this compound is produced by genetically engineered yeast strains via the ehrlich pathway . The production of this compound can be significantly boosted by co-expression of the aminotransferase and decarboxylase .

Result of Action

This compound is a sulphurous aroma component of many foods, such as wine, cheese, and roasted coffee . It is classed as an irritant and has a very low olfactory threshold . In the context of beetles, this compound has been identified as a male-produced aggregation-sex pheromone .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of beetles, this compound acts as an aggregation-sex pheromone . In the context of yeast, the production of this compound can be optimized using response surface methodology, which involves adjusting various fermentation conditions .

Safety and Hazards

Methionol is classed as an irritant . More detailed safety data can be found in the safety data sheet .

Future Directions

With the advent of synthetic biology techniques, more and more food and its ingredients will be synthesized by engineering cellular metabolic pathways . Methanol’s remarkable versatility in use has, will secure its future .

Biochemical Analysis

Biochemical Properties

Methionol is produced via the Ehrlich pathway in Saccharomyces cerevisiae, where aminotransferase and decarboxylase are essential enzymes catalyzing this compound biosynthesis . Over-expression of these enzymes can significantly boost the this compound production .

Cellular Effects

Methionine, from which this compound is derived, plays crucial roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes, including methionine sulfoxide reductase A/B and the biosynthesis of glutathione to counteract oxidative stress . The reversible oxidation of methionine residues provides a mechanism capable of scavenging reactive species, thus creating a cycle with catalytic efficiency to counteract or mitigate deleterious effects of ROS on other functionally important amino acid residues .

Molecular Mechanism

This compound is one of the main volatile sulfur-containing compounds (VOSCs) produced by yeast metabolism of L-methionine . The Ehrlich pathway, involving aminotransferase and decarboxylase, is the major pathway for the biosynthesis of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the this compound yield from genetically engineered yeast strain reached 1.27 g L−1, which was increased by 51.8 and 68.8% compared to that from the wild-type strain and the control strain harboring the empty vector . The fed-batch fermentation by strain S810 produced 3.24 g L−1 of this compound after 72 h of cultivation in a bioreactor .

Metabolic Pathways

This compound is produced from L-methionine catabolism by Saccharomyces cerevisiae EC-1118 . The Ehrlich pathway, involving aminotransferase and decarboxylase, is the major pathway for the biosynthesis of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionol can be synthesized through the biotransformation of L-methionine by Saccharomyces cerevisiae. The process involves the catabolism of L-methionine in a medium supplemented with coconut cream. Optimal conditions for maximum this compound production include 0.30% (w/v) of L-methionine, 0.10% (w/v) of yeast extract, and zero level of diammonium phosphate. Under these conditions, a this compound concentration of 240.7 ± 17.4 μg/mL can be achieved .

Industrial Production Methods: Large-scale fermentation trials are necessary to provide valuable information for industrial production. The fermentation by Saccharomyces cerevisiae in L-methionine-supplemented coconut cream medium is an effective method for producing this compound .

Chemical Reactions Analysis

Types of Reactions: Methionol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include methional, 3-(methylthio)-1-propyl acetate, and 3-(methylthio)-1-propanoic acid .

Comparison with Similar Compounds

Methionol is unique due to its distinct sulfurous aroma and low odor threshold. Similar compounds include:

This compound stands out due to its significant impact on food flavor and its role as a metabolite in microbial processes.

Properties

IUPAC Name

3-methylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUGFKJYCPYHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060128
Record name 3-(Methylthio)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale yellowish, mobile liquid; powerful sweet, soup or meat-like odour
Record name (3-Methylthio)propanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

89.00 to 90.00 °C. @ 13.00 mm Hg
Record name 3-(Methylthio)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in alcohol, propylene glycol and oils
Record name (3-Methylthio)propanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.027-1.033
Record name (3-Methylthio)propanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

505-10-2
Record name 3-(Methylthio)-1-propanol
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Record name Methionol
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Record name Methionol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2859
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Record name 1-Propanol, 3-(methylthio)-
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Record name 3-(Methylthio)-1-propanol
Source EPA DSSTox
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Record name 3-(methylthio)propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.277
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Record name 3-(METHYLTHIO)-1-PROPANOL
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Record name 3-(Methylthio)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary pathway for methionol production in yeast?

A: this compound is primarily produced in yeast through the Ehrlich pathway, a metabolic route responsible for converting amino acids into higher alcohols. In the case of this compound, the precursor amino acid is L-methionine. [, , , , , , ]

Q2: Can you elaborate on the steps involved in this compound biosynthesis via the Ehrlich pathway?

A2: The Ehrlich pathway involves a series of enzymatic reactions:

    Q3: Are there alternative pathways for this compound production?

    A: While the Ehrlich pathway is the primary route, research suggests the possibility of alternative pathways. For instance, in the absence of key aminotransferases like Aro8p and Aro9p, other transaminases or even a different pathway might contribute to this compound formation from methanethiol. []

    Q4: How does the genetic makeup of yeast strains influence this compound production?

    A: Different yeast strains, even within the same species, exhibit variations in their Ehrlich pathway genes, which directly impacts this compound production. For example, a study comparing a laboratory strain (BY4743) and a wine strain (Zymaflore F15) of Saccharomyces cerevisiae found significant differences in this compound levels upon deleting ARO genes. The wine strain displayed a greater dependency on Aro8p for this compound synthesis than the laboratory strain. [] This highlights the importance of strain selection in optimizing this compound production.

    Q5: How can this compound production be enhanced through genetic engineering?

    A: Overexpressing key genes in the Ehrlich pathway can significantly boost this compound production. Co-expression of ARO8 (encoding aminotransferase Aro8p) and ARO10 (encoding a decarboxylase) in S. cerevisiae resulted in a remarkable increase in this compound yield, reaching over 3 g/L in fed-batch fermentation. This highlights the potential of metabolic engineering for industrial this compound production. [] Conversely, deleting the CYS3 gene in S. cerevisiae was found to decrease this compound yield, suggesting this gene may play a negative regulatory role in this compound biosynthesis. []

    Q6: Beyond yeast, are there other microorganisms capable of producing this compound?

    A: Yes, other microorganisms have been explored for this compound production. For instance, Kluyveromyces lactis successfully produced this compound in coconut cream supplemented with L-methionine. Optimization of fermentation parameters, including shaking speed, incubation time, pH, and L-methionine concentration, led to a substantial increase in this compound yield. [] Additionally, Oenococcus oeni, a lactic acid bacterium used in winemaking, has demonstrated the ability to metabolize methionine into volatile sulfur compounds, including this compound. []

    Q7: What factors influence this compound formation during winemaking?

    A7: Several factors can influence this compound levels in wine:

      • Clarification: Insufficient clarification of must (grape juice) can lead to increased this compound levels. The presence of grape solids, particularly long-chain unsaturated fatty acids found in the pulp, promotes yeast assimilation of methionine, leading to higher this compound production. []
      • Sulfur Dioxide (SO2) Addition: Excessive SO2 addition, especially in the presence of grape solids, can increase the risk of hydrogen sulfide (H2S) formation, a key precursor to other sulfur compounds, including this compound. [, ]
      • Fermentation Temperature: Elevated fermentation temperatures might favor the formation of certain volatile sulfur compounds. [, ]
      • Contact with Lees: Extended contact of wine with lees (dead yeast cells and other solids) after fermentation can lead to the release of sulfur compounds, potentially including this compound. []

    Q8: How does malolactic fermentation impact this compound levels in wine?

    A: Malolactic fermentation (MLF), a secondary fermentation carried out by lactic acid bacteria like Oenococcus oeni, can influence the concentration of yeast-derived volatile compounds, including this compound. Studies have shown that MLF can lead to an increase in this compound levels in red wines, with the extent of the increase depending on the specific bacterial strain used. []

    Q9: What role does this compound play in the flavor profile of soy sauce?

    A: this compound is considered one of the important flavor components contributing to the characteristic aroma of soy sauce. It is primarily produced by the salt-tolerant yeast Zygosaccharomyces rouxii during the fermentation of soybeans. [, , ]

    Q10: What other sulfur compounds contribute to the aroma of food and beverages alongside this compound?

    A10: A range of sulfur compounds contribute to complex aroma profiles:

    Q11: How can undesirable levels of this compound and other sulfur compounds be managed during food and beverage production?

    A11: Various strategies can be employed to control sulfur compound formation:

      Q12: What analytical techniques are commonly employed to detect and quantify this compound?

      A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in various matrices, including wine, beer, and soy sauce. [, , , , , , , ] Other techniques like gas chromatography with flame photometric detection (GC-FPD) are also employed for the analysis of volatile sulfur compounds like this compound. [, ]

      Q13: Are there any specific sensory analysis techniques used to evaluate the impact of this compound on flavor?

      A: Yes, sensory analysis plays a crucial role in understanding the contribution of this compound to the overall flavor profile. Techniques like GC-olfactometry (GC-O) are used to identify and evaluate the odor activity of volatile compounds, including this compound, in complex mixtures. [, , ]

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